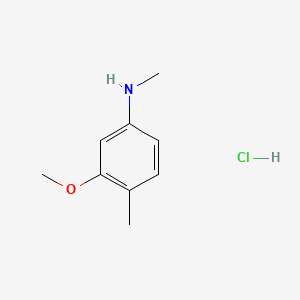
3-methoxy-N,4-dimethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group and two methyl groups attached to the aromatic ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-methoxy-N,4-dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction involves the following steps:
- Aniline reacts with methanol to form N,N-dimethylaniline.
Alkylation: C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
The N,N-dimethylaniline is then reacted with methanol and hydrochloric acid to introduce the methoxy group.Methoxylation: C6H5N(CH3)2+CH3OH+HCl→C6H4(OCH3)N(CH3)2⋅HCl
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like bromine (Br_2) and nitric acid (HNO_3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for dyes and pigments.
Biology: Studied for its potential biological activities, including antibacterial and antineoplastic properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methoxy-N,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. It can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaniline: A similar compound without the methoxy group.
3-methoxy-N-methylaniline: A compound with only one methyl group.
2-methoxy-N-methylaniline: Another methoxy-substituted aniline derivative.
Uniqueness
3-methoxy-N,4-dimethylaniline hydrochloride is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H14ClNO |
|---|---|
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
3-methoxy-N,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)6-9(7)11-3;/h4-6,10H,1-3H3;1H |
InChI-Schlüssel |
JXWSFBBHWAECCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



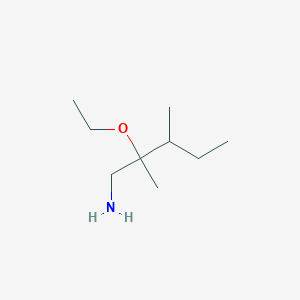
![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)
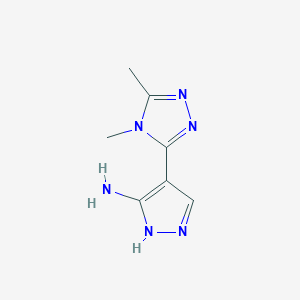
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
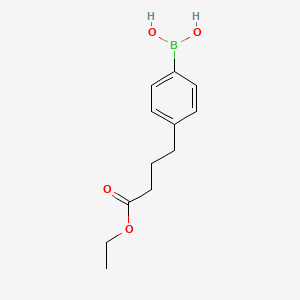
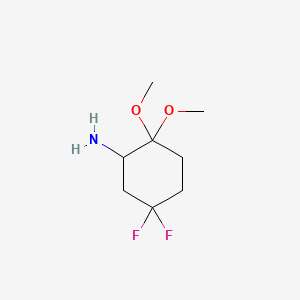

![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)

![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)


